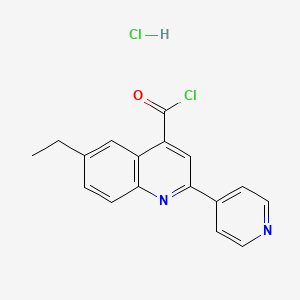![molecular formula C16H22ClN3O2 B1396819 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1211442-89-5](/img/structure/B1396819.png)
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrimidine derivative . It is used in the synthesis of ribociclib intermediates . Ribociclib is a selective inhibitor of cyclin-dependent kinase (CDK4/6) and is used in the treatment of estrogen receptor-positive (ER+) breast cancer .
Synthesis Analysis
The synthesis of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine has been reported using various methods. A green and simple Cu-catalyzed method was reported for the efficient synthesis of this compound as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine . Another eco-friendly method was reported using regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis .Molecular Structure Analysis
The molecular structure of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is complex and contains a pyrrolo[2,3-d]pyrimidine core . This core is present in diverse naturally occurring products and synthesized bioactive compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine include Cu-catalyzed coupling reactions , regioselective hydrodechlorination, and DMAP catalyzed ester hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
Concise Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : A method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, including 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, was developed using a green and economical Cu-catalyzed approach. This method is key in creating various pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the compound's role in facilitating diverse chemical syntheses (Wang et al., 2017).
Pyrrolo[2,3-d]pyrimidines Synthesis from 5-Hydroxypyrrolo[2,3-d]pyrimidines : This research discusses the preparation of various pyrrolo[2,3-d]pyrimidine derivatives, emphasizing the compound's role in generating diverse molecular structures, indicating its significance in organic synthesis (Kim & Santilli, 1969).
Biological and Medicinal Applications
Microtubule Targeting Agents : 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is a key component in synthesizing molecules that target microtubules, bind to the colchicine site on tubulin, and potentially circumvent drug resistance mechanisms. This indicates its relevance in developing new cancer therapies (Gangjee et al., 2010).
Xanthine Oxidase Inhibition : Studies on the N-methyl isomers of pyrrolo[2,3-d]pyrimidine derivatives, including compounds derived from 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, have demonstrated inhibitory activity against xanthine oxidase. This highlights its potential use in developing treatments for conditions like gout (Seela et al., 1984).
Antiviral Activity : The synthesis of certain derivatives, including 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine analogues, has shown selective inhibitory activities against viruses like HSV1 and HSV2. This underscores the compound's importance in antiviral drug development (Legraverend et al., 1985).
Safety And Hazards
While specific safety and hazards associated with 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine are not mentioned in the search results, it’s important to note that safety precautions should always be taken when handling chemical substances. For instance, wearing fire/flame resistant and impervious clothing is recommended .
Future Directions
properties
IUPAC Name |
2-chloro-7-cyclopentyl-6-(diethoxymethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-21-15(22-4-2)13-9-11-10-18-16(17)19-14(11)20(13)12-7-5-6-8-12/h9-10,12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWICPKUTHUYIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC2=CN=C(N=C2N1C3CCCC3)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

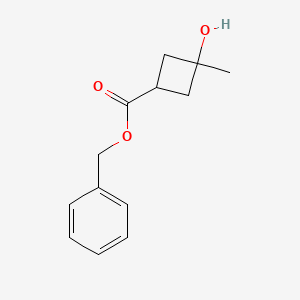
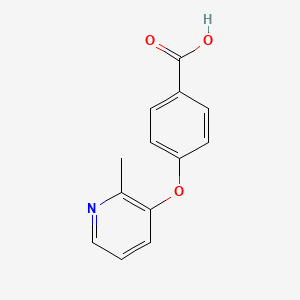
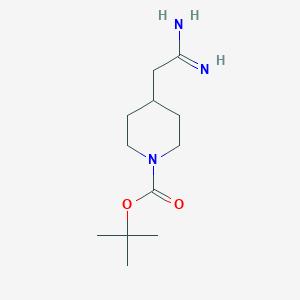
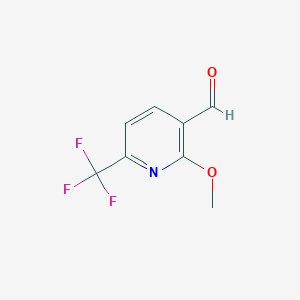
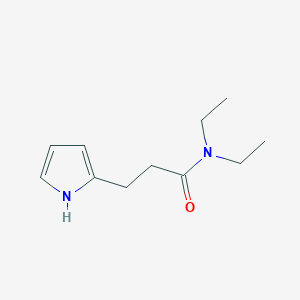
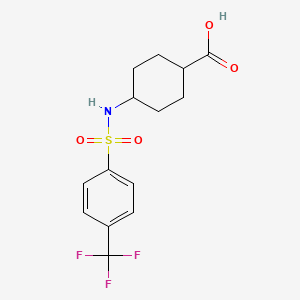
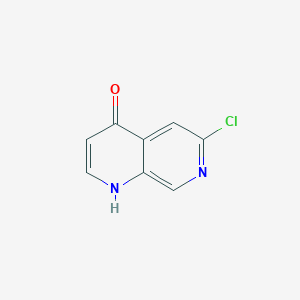
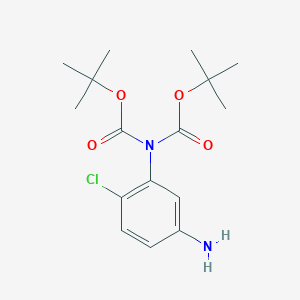
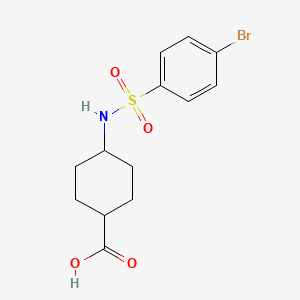
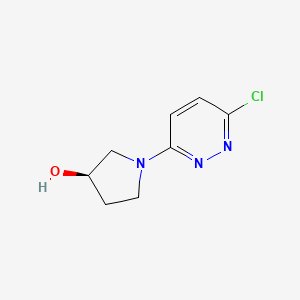
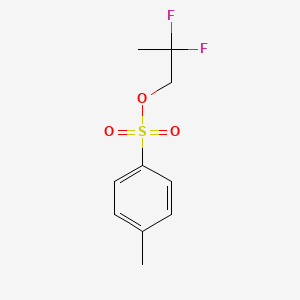
![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
